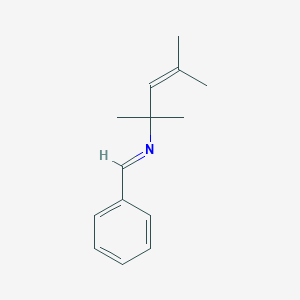
Chloromercury;oxo-di(propan-2-yloxy)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is a chemical compound that features a combination of mercury, phosphorus, and oxygen atoms, along with propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;oxo-di(propan-2-yloxy)phosphanium typically involves the reaction of mercury(II) chloride with oxo-di(propan-2-yloxy)phosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Chloromercury;oxo-di(propan-2-yloxy)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-phosphorus compounds, while reduction may produce mercury-phosphorus complexes.
Scientific Research Applications
Chloromercury;oxo-di(propan-2-yloxy)phosphanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of chloromercury;oxo-di(propan-2-yloxy)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Mercury(II) chloride: A simple mercury compound with similar reactivity.
Oxo-phosphorus compounds: Compounds containing phosphorus-oxygen bonds with comparable chemical properties.
Propan-2-yloxy derivatives: Compounds with propan-2-yloxy groups that exhibit similar reactivity.
Uniqueness
Chloromercury;oxo-di(propan-2-yloxy)phosphanium is unique due to its combination of mercury, phosphorus, and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H14ClHgO3P+ |
|---|---|
Molecular Weight |
401.19 g/mol |
IUPAC Name |
chloromercury;oxo-di(propan-2-yloxy)phosphanium |
InChI |
InChI=1S/C6H14O3P.ClH.Hg/c1-5(2)8-10(7)9-6(3)4;;/h5-6H,1-4H3;1H;/q+1;;+1/p-1 |
InChI Key |
YSVKVZYXHDBDJB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)O[P+](=O)OC(C)C.Cl[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


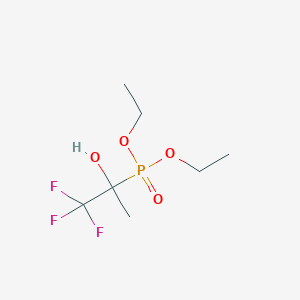
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
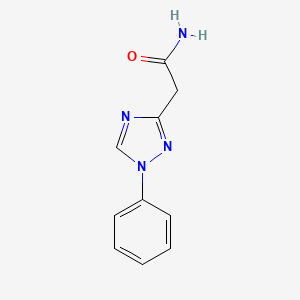
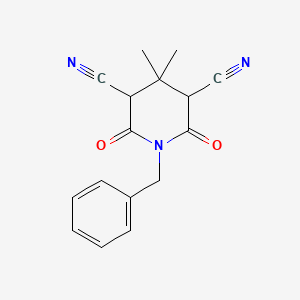
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)

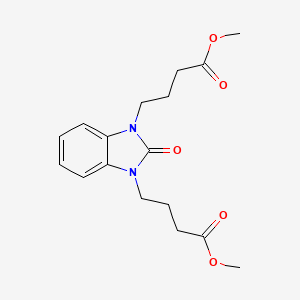
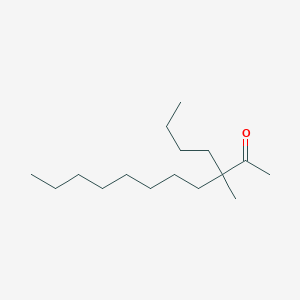
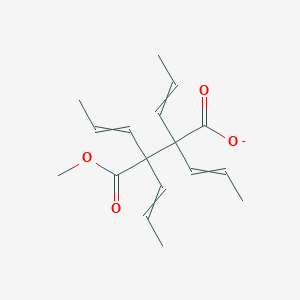
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)


